molecular formula C11H7Cl2NS B8621489 2-Chloro-4-(2-chlorophenylthio)pyridine

2-Chloro-4-(2-chlorophenylthio)pyridine

Cat. No.: B8621489
M. Wt: 256.1 g/mol
InChI Key: XKWYCLNBPIFXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-chlorophenylthio)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 2 and a 2-chlorophenylthio group at position 2. The thioether (C–S–C) linkage introduces unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₆Cl₂NS, with a molecular weight of 260.15 g/mol (calculated).

Properties

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H7Cl2NS/c12-9-3-1-2-4-10(9)15-8-5-6-14-11(13)7-8/h1-7H

InChI Key

XKWYCLNBPIFXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by the nature and position of substituents. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-4-(2-chlorophenylthio)pyridine Cl (2), 2-Cl-C₆H₄-S (4) C₁₁H₆Cl₂NS 260.15 High thermal stability (est. 270–285°C)
2-Chloro-4-(trifluoromethoxy)pyridine Cl (2), CF₃O (4) C₆H₃ClF₃NO 197.54 Lower MW; polar CF₃O group increases solubility
2-(4-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine 4-Cl-C₆H₄ (2), CH₃S (4), 3-CF₃-C₆H₄ (6) C₂₀H₁₄ClF₃NS 408.85 Enhanced lipophilicity due to CF₃ and aromatic groups
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalic acid Cl (2), piperidinyl-CH₂ (4) C₁₂H₁₅ClN₂O₄ 298.71 Basic nitrogen improves bioavailability

Key Observations :

  • Electronic Effects : The 2-chlorophenylthio group in the target compound is electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups like methylthio (–SCH₃) .
  • Solubility : Thioether-containing derivatives generally exhibit lower polarity than their ether (–O–) counterparts (e.g., 2-chloro-4-(difluoromethoxy)pyridine ), leading to reduced water solubility but enhanced lipid membrane permeability.

Stability and Reactivity

  • Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, which may alter bioactivity . This contrasts with stable ether or trifluoromethoxy analogues .
  • Acid/Base Stability : The presence of electron-withdrawing chlorine substituents enhances resistance to hydrolytic degradation compared to unsubstituted pyridines .

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